![molecular formula C10H11FO B12613084 [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol CAS No. 886366-22-9](/img/structure/B12613084.png)
[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol
Overview
Description
[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a fluorine atom substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the methanol group. One common method involves the reaction of 2-fluorostyrene with diazomethane in the presence of a catalyst to form the cyclopropyl ring. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and reaction conditions would be carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. Research indicates that derivatives of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as human cancer cell lines such as MCF-7 and HCT-116. Notably, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index .
Synthesis of HMG-CoA Reductase Inhibitors
The compound serves as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are crucial in managing cholesterol levels. For instance, the preparation method for 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol involves cyclization reactions that yield high purity and yield, making it suitable for large-scale production . This application underscores the compound's relevance in developing lipid-lowering medications.
Case Studies
Synthetic Methodologies
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. This method allows for the direct introduction of the fluorinated cyclopropyl group into various aryl halides, optimizing reaction conditions to improve yields and selectivity .
Mechanism of Action
The mechanism by which [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s overall efficacy. Molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
[1-(2-Chloro-phenyl)-cyclopropyl]-methanol: Similar structure but with a chlorine atom instead of fluorine.
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol: Similar structure but with a bromine atom instead of fluorine.
[1-(2-Methyl-phenyl)-cyclopropyl]-methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its analogs.
Biological Activity
[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and other biological effects based on recent studies.
Chemical Structure
The compound features a cyclopropyl ring substituted with a fluorophenyl group and a hydroxymethyl group. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40-50 µg/mL | 29 |
P. aeruginosa | 40-50 µg/mL | 24 |
S. typhi | 40-50 µg/mL | 30 |
K. pneumoniae | 40-50 µg/mL | 19 |
These results demonstrate that the compound has comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
Research has also explored the anticancer properties of this compound. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis.
Table 2: Anticancer Efficacy
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 7 - 20 | Apoptosis induction |
HT29 (colon cancer) | 3 - 14 | Inhibition of angiogenesis |
PC3 (prostate cancer) | <20 | Cell cycle arrest |
The IC50 values indicate that these compounds are effective at low concentrations, making them promising candidates for further development in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, enhancing the efficacy of existing antibiotics.
- Anticancer Mechanism : It appears to target specific molecular pathways involved in cancer progression, including those that regulate cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with a derivative of this compound, demonstrating its potential as an efflux pump inhibitor.
- Case Study 2 : In vitro studies on human cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability, supporting its use in targeted cancer therapies.
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopropyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDHFKZTXREPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284927 | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-22-9 | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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